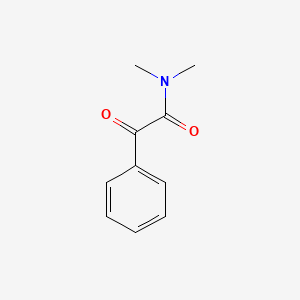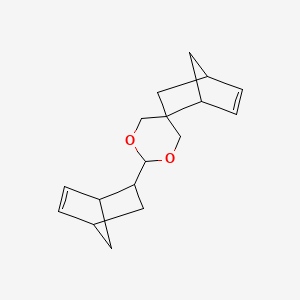![molecular formula C11H6ClN3 B14170680 6-Chloropyrido[4,3-c][1,5]naphthyridine CAS No. 923012-53-7](/img/structure/B14170680.png)
6-Chloropyrido[4,3-c][1,5]naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloropyrido[4,3-c][1,5]naphthyridine is a heterocyclic compound that belongs to the class of fused 1,5-naphthyridines. These compounds are known for their versatile applications in synthetic organic chemistry and medicinal chemistry due to their wide range of biological activities .
Métodos De Preparación
The synthesis of 6-Chloropyrido[4,3-c][1,5]naphthyridine can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-3,5-diaminopyridine with hexafluoroacetylacetone in the presence of a catalyst such as montmorillonite K10 . The reaction conditions typically involve refluxing the mixture to achieve the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Análisis De Reacciones Químicas
6-Chloropyrido[4,3-c][1,5]naphthyridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include electrophilic and nucleophilic reagents, oxidizing agents, and reducing agents . For example, the compound can undergo nucleophilic substitution reactions to form different derivatives, which can be further functionalized for various applications . Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
6-Chloropyrido[4,3-c][1,5]naphthyridine has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it is used as a scaffold for the development of drugs with various biological activities, including anticancer, anti-HIV, and antimicrobial properties . In chemistry, it serves as a ligand for the formation of metal complexes, which are used in catalysis and material science . Additionally, the compound has applications in the development of optical materials and sensors .
Mecanismo De Acción
The mechanism of action of 6-Chloropyrido[4,3-c][1,5]naphthyridine involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may inhibit certain enzymes or proteins involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
6-Chloropyrido[4,3-c][1,5]naphthyridine can be compared with other similar compounds such as 1,6-naphthyridines and other fused 1,5-naphthyridines . These compounds share a similar core structure but differ in their functional groups and substitution patterns, which can lead to differences in their biological activities and applications . For example, 1,6-naphthyridines have been studied for their anticancer and anti-HIV properties, similar to this compound .
Propiedades
Número CAS |
923012-53-7 |
|---|---|
Fórmula molecular |
C11H6ClN3 |
Peso molecular |
215.64 g/mol |
Nombre IUPAC |
6-chloropyrido[4,3-c][1,5]naphthyridine |
InChI |
InChI=1S/C11H6ClN3/c12-11-7-3-5-13-6-8(7)10-9(15-11)2-1-4-14-10/h1-6H |
Clave InChI |
KKCXNJXULTYNRK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C3=C(C=CN=C3)C(=N2)Cl)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-piperidin-1-ylethanone](/img/structure/B14170616.png)
![tert-butyl N-[5-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)pentyl]carbamate](/img/structure/B14170625.png)
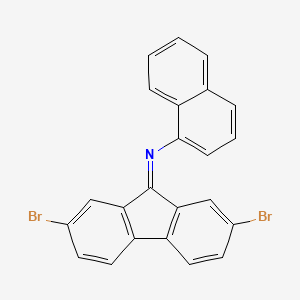
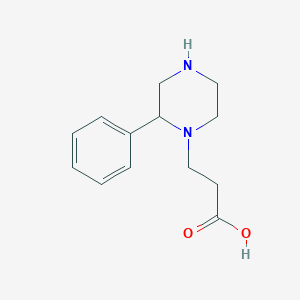
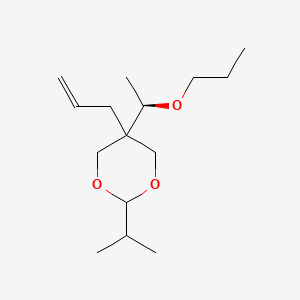


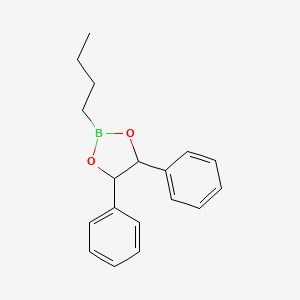

![N-[(3-Butoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide](/img/structure/B14170675.png)

